molecular formula C20H24N2OS B1614329 2-(4-Methylpiperazinomethyl)-2'-thiomethylbenzophenone CAS No. 898782-97-3

2-(4-Methylpiperazinomethyl)-2'-thiomethylbenzophenone

Cat. No.: B1614329
CAS No.: 898782-97-3
M. Wt: 340.5 g/mol
InChI Key: GCNFCBDOSQHEDU-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazinomethyl)-2’-thiomethylbenzophenone is a chemical compound that has garnered attention in various fields of research and industry due to its unique properties. It is a benzophenone derivative that contains a thiomethyl group and a piperazine moiety, making it a versatile compound for multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazinomethyl)-2’-thiomethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available and inexpensive starting materials, ensuring cost-effectiveness and scalability. The reaction conditions are optimized to enhance yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperazinomethyl)-2’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-Methylpiperazinomethyl)-2’-thiomethylbenzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazinomethyl)-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety allows it to interact with biological receptors, while the thiomethyl group can participate in redox reactions. These interactions can modulate various biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride
  • 3’-Fluoro-2-(4-methylpiperazinomethyl)benzophenone
  • 4’-Methyl-2-(4-methylpiperazinomethyl)benzophenone

Comparison: 2-(4-Methylpiperazinomethyl)-2’-thiomethylbenzophenone is unique due to the presence of both the thiomethyl group and the piperazine moiety. This combination provides distinct chemical and biological properties compared to similar compounds. For instance, the thiomethyl group enhances its redox activity, while the piperazine moiety allows for specific receptor interactions .

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-7-3-4-8-17(16)20(23)18-9-5-6-10-19(18)24-2/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFCBDOSQHEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643868
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-97-3
Record name Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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